5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (hereafter referred to as the target compound) is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core. This core is substituted with a 4-benzylpiperazine group, a 3-fluorophenyl moiety, and an ethyl group at the 2-position, along with a hydroxyl group at the 6-position.
Key structural attributes include:
- Thiazolo-triazole core: Known for its electron-rich aromatic system, which facilitates π-π stacking interactions in biological targets.
- 4-Benzylpiperazine: A flexible substituent that may enhance solubility and receptor binding through its nitrogen-rich structure.
- 3-Fluorophenyl group: Fluorine’s electronegativity and small size can improve metabolic stability and modulate lipophilicity.
- Ethyl group: A hydrophobic substituent that may influence steric interactions and pharmacokinetic properties.
The compound’s molecular formula is C24H25F2N5OS, with a molecular weight of 469.55 g/mol (calculated based on ). Its synthetic pathway likely involves multi-step condensation and cyclization reactions, as seen in analogous thiazolo-triazole derivatives .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(3-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5OS/c1-2-20-26-24-30(27-20)23(31)22(32-24)21(18-9-6-10-19(25)15-18)29-13-11-28(12-14-29)16-17-7-4-3-5-8-17/h3-10,15,21,31H,2,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEANACRNASVGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound’s structural and functional properties are compared below with six analogs, emphasizing substituent effects, synthesis yields, and physicochemical data.
Structural Analogs with Piperazine and Aryl Substituents
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) | Key Differences |
|---|---|---|---|---|---|---|
| Target Compound | 4-Benzylpiperazinyl, 3-fluorophenyl, ethyl | C24H25F2N5OS | 469.55 | — | — | Reference compound |
| 5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | 3,4-Difluorophenyl instead of 3-fluorophenyl | C24H24F3N5OS | 483.54 | — | — | Increased fluorine substitution enhances electronegativity and potential metabolic stability |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, methyl | C28H31ClN6O3S | 579.11 | — | — | Bulkier aryl groups may reduce solubility but improve receptor affinity |
| YPC-21813 (from ) | 3-Fluorophenyl, 4-pentylpiperazinyl, thiazolidine-2,4-dione core | C31H34F2N6O2S | 592.71 | — | — | Thiazolidine-dione core instead of thiazolo-triazole; pentyl chain increases lipophilicity |
Analogs with Varied Thiazolo-Triazole Substituents
Key Trends and Insights
Substituent Effects on Yield: Piperazine-containing analogs (e.g., 6c, 67% yield) generally exhibit higher yields than those with bulky aryl groups (e.g., 6a, 57% yield), likely due to steric hindrance during synthesis .
Physicochemical Properties: The ethyl group in the target compound provides moderate hydrophobicity, balancing solubility and membrane permeability.
Biological Relevance :
Q & A
Q. What are the typical synthetic routes for synthesizing this compound, and what key reagents are involved?
The compound is synthesized via multi-step reactions. Key steps include:
- Formation of the thiazole ring using thioketones or thioamides with hydrazine derivatives.
- Cyclization to form the triazole ring, often employing phosphorus oxychloride (POCl₃) for activation.
- Coupling of the benzylpiperazine and 3-fluorophenyl moieties under reflux in solvents like ethanol or acetonitrile. Purification typically involves recrystallization or chromatography. Characterization is done via NMR, IR, and mass spectrometry .
Q. What spectroscopic methods are essential for confirming the compound’s structure?
Critical techniques include:
- ¹H/¹³C NMR : To confirm substituent connectivity and aromatic proton environments.
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, triazole C-N stretches).
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. Advanced structural confirmation may use X-ray crystallography for 3D conformation analysis .
Q. What are the compound’s key structural features relevant to its biological activity?
The core structure includes:
- A fused thiazolo[3,2-b][1,2,4]triazole system, which enhances π-π stacking with biological targets.
- A 3-fluorophenyl group for improved lipophilicity and target affinity.
- A 4-benzylpiperazine moiety, which modulates solubility and receptor interactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
- Solvent-free conditions : Minimizes purification steps (e.g., using PEG-400 as a green solvent).
- Catalytic systems (e.g., triethylamine) to enhance coupling efficiency. Reaction parameters (temperature, pH) must be tightly controlled to avoid side products .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- Piperazine substituents : Bulky groups (e.g., benzhydryl) enhance receptor binding but reduce solubility.
- Fluorophenyl position : Meta-substitution (3-fluoro) improves metabolic stability compared to para-substitution.
- Thiazole/triazole core : Modifications here alter electron density, affecting enzyme inhibition potency. Comparative assays with analogs (e.g., furan- or chlorophenyl-substituted derivatives) are critical .
Q. How can contradictory biological data (e.g., varying IC₅₀ values) be resolved?
Conflicting results may arise from:
- Purity discrepancies : Validate via HPLC and elemental analysis.
- Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa).
- Target polymorphism : Use CRISPR-edited isogenic cell lines to isolate genetic variables. Cross-validation with orthogonal assays (e.g., SPR for binding kinetics) is recommended .
Q. What computational approaches are effective for predicting target interactions?
Methods include:
- Molecular docking : Screens against kinases or GPCRs (e.g., dopamine D2/D3 receptors).
- Molecular Dynamics (MD) simulations : Assess binding stability under physiological conditions.
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with activity. Validate predictions with mutagenesis studies (e.g., Ala-scanning of target binding pockets) .
Q. What formulation strategies improve the compound’s stability in preclinical studies?
Approaches include:
- pH adjustment : Stabilize the hydroxyl group using buffered solutions (pH 6.5–7.4).
- Lyophilization : For long-term storage of aqueous suspensions.
- Nanoparticle encapsulation : Enhances bioavailability and reduces hepatic first-pass metabolism. Accelerated stability testing (40°C/75% RH) identifies degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
